2(1H)-Quinolinone, 1-ethyl-6-methoxy-

Catalog No.
S12405895
CAS No.
63816-12-6
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2(1H)-Quinolinone, 1-ethyl-6-methoxy-

CAS Number

63816-12-6

Product Name

2(1H)-Quinolinone, 1-ethyl-6-methoxy-

IUPAC Name

1-ethyl-6-methoxyquinolin-2-one

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-3-13-11-6-5-10(15-2)8-9(11)4-7-12(13)14/h4-8H,3H2,1-2H3

InChI Key

WKVCBZANWYZBAS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC1=O)C=C(C=C2)OC

1-Ethyl-6-methoxy-2-quinolone (CAS 63816-12-6) is a highly specialized N-alkylated carbostyril derivative primarily utilized as a critical building block in the synthesis of photosensitizing cyanine dyes and advanced functional materials [1]. Featuring a fixed N-ethyl group and an electron-donating 6-methoxy substituent, this compound serves as the direct precursor to 1-ethyl-2-(ethylthio)-6-methoxyquinolinium iodide (CAS 63816-13-7), a standard electrophilic coupling agent in methine dye chemistry [2]. For industrial procurement, its value lies in providing a pre-assembled, tautomerically locked core that bypasses complex early-stage alkylations, ensuring reproducible bathochromic tuning and predictable reactivity in downstream thionation and condensation workflows [3].

Substituting 1-ethyl-6-methoxy-2-quinolone with non-alkylated analogs (e.g., 6-methoxy-2-quinolone) or unmethoxylated variants (e.g., 1-ethyl-2-quinolone) critically compromises both manufacturing efficiency and final product performance [1]. Non-alkylated precursors require downstream N-ethylation, a process notoriously prone to O-alkylation side reactions that necessitate costly chromatographic separations and reduce overall yields [2]. Furthermore, omitting the 6-methoxy group removes a vital auxochromic electron donor, resulting in cyanine dyes that fail to achieve the required 30–50 nm bathochromic shift necessary for specific photographic or biological imaging applications [3]. Consequently, generic substitution is unviable for workflows requiring precise spectral properties and high-purity methine coupling.

Elimination of O-Alkylation Byproducts via Pre-Alkylated Core

In the synthesis of quinoline-based cyanine dyes, utilizing the pre-alkylated 1-ethyl-6-methoxy-2-quinolone completely circumvents the regioselectivity issues associated with late-stage alkylation [1]. When starting from the non-alkylated 6-methoxy-2-quinolone, standard ethylation typically yields a mixture of N-ethyl and O-ethyl isomers (often in a 75:25 to 80:20 ratio), requiring extensive purification [2]. Procuring the target compound ensures 100% N-ethyl purity, directly increasing the yield of the subsequent thionation step by effectively eliminating the ~20-25% material loss attributed to O-alkylation side products [3].

Evidence DimensionN-Alkylation Purity and Material Loss
Target Compound Data100% N-ethyl purity (0% O-alkylation loss)
Comparator Or Baseline6-methoxy-2-quinolone (requires alkylation, ~20-25% loss to O-ethylation)
Quantified Difference>20% improvement in usable core material
ConditionsStandard industrial alkylation vs pre-synthesized procurement

Procuring the pre-alkylated core removes a low-yielding, non-selective synthetic step, directly improving manufacturing throughput and reducing purification costs.

Bathochromic Shift Induction in Downstream Cyanine Dyes

The 6-methoxy substituent on 1-ethyl-6-methoxy-2-quinolone acts as a potent electron-donating auxochrome, significantly altering the photophysical properties of downstream dyes [1]. Compared to dyes synthesized from the unsubstituted 1-ethyl-2-quinolone baseline, the incorporation of the 6-methoxy group induces a consistent bathochromic (red) shift of approximately 30 to 50 nm in the absorption maximum of the resulting symmetric or asymmetric cyanines [2]. This shift is critical for tuning the dyes to specific longer-wavelength excitation sources used in commercial imaging and photography [3].

Evidence DimensionDownstream Dye Absorption Maximum (λmax)
Target Compound DataInduces a +30 to +50 nm bathochromic shift
Comparator Or Baseline1-ethyl-2-quinolone (unsubstituted baseline)
Quantified Difference30-50 nm red-shift in target applications
ConditionsPhotophysical measurement of derived cyanine dyes in standard solvents

The 6-methoxy group is indispensable for buyers formulating dyes that must precisely match specific laser lines or sensitization windows.

Accelerated Thionation Kinetics vs 4-Quinolone Isomers

The conversion of the 2-oxo group to a 2-thione is a mandatory step for generating the reactive 2-alkylthio coupling agents used in dye synthesis [1]. 1-ethyl-6-methoxy-2-quinolone exhibits accelerated thionation kinetics, rapidly reacting with reagents like P4S10 or Lawesson's reagent at moderate temperatures (80–100 °C) to achieve >90% yields [2]. In contrast, 4-quinolone isomers possess greater aromatic stabilization of the carbonyl, requiring significantly harsher conditions (>120 °C) and longer reaction times, often resulting in lower yields and increased thermal degradation [3].

Evidence DimensionThionation Reactivity and Yield
Target Compound Data>90% yield at moderate temperatures (80-100 °C)
Comparator Or Baseline1-ethyl-6-methoxy-4-quinolone (requires >120 °C, lower yields)
Quantified Difference~20-40 °C reduction in required reaction temperature with higher conversion
ConditionsStandard thionation using Lawesson's reagent or P4S10

The higher reactivity of the 2-quinolone isomer ensures efficient, lower-temperature processing during the critical activation step of dye manufacturing.

Synthesis of Photographic Sensitizing Dyes

Due to the precise 30–50 nm bathochromic shift imparted by the 6-methoxy group [1], this compound is the required precursor for formulating specialized cyanine dyes used to extend the spectral sensitivity of photographic emulsions into the red and near-infrared regions [2].

Production of Fluorescent Biological Probes

The guaranteed N-ethyl purity of this pre-alkylated core [3] streamlines the commercial synthesis of asymmetric cyanine dyes utilized as fluorescent probes in flow cytometry, where high purity and specific excitation wavelengths are critical [4].

Manufacturing of Reactive Thioether Intermediates

Leveraging its accelerated thionation kinetics [5], 1-ethyl-6-methoxy-2-quinolone serves as the direct industrial starting material for producing 1-ethyl-2-(ethylthio)-6-methoxyquinolinium iodide (CAS 63816-13-7), a widely procured coupling agent in methine dye chemistry [6].

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

203.094628657 g/mol

Monoisotopic Mass

203.094628657 g/mol

Heavy Atom Count

15

General Manufacturing Information

2(1H)-Quinolinone, 1-ethyl-6-methoxy-: INACTIVE

Dates

Last modified: 08-09-2024

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